n-(2,2-Dimethyl-3-oxopropyl)-n-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 2,2-dimethyl-3-oxopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-2,2-dimethyl-3-oxopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethyl-3-oxopropyl)-N-methylacetamide
- N-(2,2-Dimethyl-3-oxopropyl)-N-methylpropionamide
Uniqueness
N-(2,2-Dimethyl-3-oxopropyl)-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
15451-21-5 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(2,2-dimethyl-3-oxopropyl)-N-methylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,10-15)9-14(3)12(16)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
YAKWALCQEUSXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.